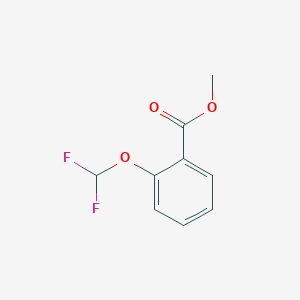

Methyl 2-(difluoromethoxy)benzoate

Overview

Description

Methyl 2-(difluoromethoxy)benzoate is a useful research compound. Its molecular formula is C9H8F2O3 and its molecular weight is 202.157. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Pharmaceutical Precursor

Compounds like Methyl 2-formyl benzoate have been studied for their bioactive precursor properties in the synthesis of various pharmacologically active compounds. These compounds exhibit a range of biological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties, making them significant structures for new bioactive molecule exploration. Their versatility in synthesis highlights their potential as raw materials for medical product preparation, indicating a similar potential application for Methyl 2-(difluoromethoxy)benzoate in the synthesis of pharmaceuticals and bioactive molecules (Farooq & Ngaini, 2019).

Green Chemistry and Environmental Sustainability

Research on sustainable solvents like 2-Methyloxolane (2-MeOx) for the extraction of natural products and food ingredients showcases the importance of environmentally friendly alternatives in chemical processes. These studies emphasize the replacement of petroleum-based solvents with bio-based alternatives, highlighting the role of such compounds in reducing environmental impact. This compound, due to its structural characteristics, may similarly contribute to green chemistry initiatives, especially in applications requiring solvents with specific properties (Rapinel et al., 2020).

Environmental and Biological Implications

The study of environmental chemicals like benzoate and sorbate salts, while not directly related to this compound, provides an understanding of how similar compounds can interact with biological systems and the environment. These interactions can have implications for food safety, human health, and environmental sustainability. Such research underscores the necessity of understanding the broader impacts of chemical compounds, including this compound, on health and the environment (Piper & Piper, 2017).

Future Directions

The future research directions in the field of difluoromethylation, which includes compounds like Methyl 2-(difluoromethoxy)benzoate, should focus on the use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . The field has benefited from the invention of multiple difluoromethylation reagents and has streamlined access to molecules of pharmaceutical relevance .

Mechanism of Action

Target of Action

Methyl 2-(difluoromethoxy)benzoate is a chemical compound that is part of the ester family

Mode of Action

Esters like methyl benzoate are known to undergo reactions such as hydrolysis, oxidation, and reduction . These reactions can lead to changes in the structure of the target molecules, potentially altering their function.

Biochemical Pathways

For instance, the metabolism of aromatic compounds often involves the benzoyl-CoA pathway . In this pathway, aromatic compounds are transformed into benzoyl-CoA, which then undergoes a series of reductions and hydrolytic ring opening .

Pharmacokinetics

They are typically metabolized in the liver by esterases, leading to the production of alcohol and carboxylic acid .

Result of Action

For instance, the hydrolysis of esters can result in the production of alcohols and carboxylic acids, which can further participate in various biochemical reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of ester hydrolysis. Additionally, temperature and the presence of catalysts can also influence the rate of reactions involving esters .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as benzoates, can interact with various enzymes and proteins in biochemical reactions . For instance, benzoates can be metabolized by the human gut microbiome, indicating a potential role for Methyl 2-(difluoromethoxy)benzoate in similar biochemical pathways .

Cellular Effects

Similar compounds have been shown to have effects on various types of cells and cellular processes . For example, methyl benzoate, a related compound, has been shown to have lethal and sublethal effects on certain insects .

Molecular Mechanism

Similar compounds have been shown to undergo difluoromethylation processes based on X–CF2H bond formation . This suggests that this compound may also undergo similar reactions.

Metabolic Pathways

Similar compounds, such as benzoates, are known to be involved in various metabolic pathways . For example, benzoates can be metabolized by the human gut microbiome, suggesting a potential role for this compound in similar metabolic pathways .

Properties

IUPAC Name |

methyl 2-(difluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-8(12)6-4-2-3-5-7(6)14-9(10)11/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXBJSURCXMIKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3013319.png)

![3-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3013320.png)

![[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B3013321.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B3013326.png)

![3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013327.png)

![8-[(2-furylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3013328.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B3013331.png)